molecular formula C9H11N B1590916 5-Methylindoline CAS No. 65826-95-1

5-Methylindoline

Cat. No.: B1590916
CAS No.: 65826-95-1
M. Wt: 133.19 g/mol
InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N
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Description

5-Methylindoline is an organic compound with the chemical formula C₉H₁₁N. It is a derivative of indoline, where a methyl group is attached to the fifth position of the indoline ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmacologically active compounds .

Mechanism of Action

5-Methylindoline binds to the mu opioid receptor (MOR) with high affinity, followed by the delta opioid receptors (DOR). Its agonist effect at the MOR contributes significantly to its biological activity .

Safety and Hazards

  • Precautionary Statements : Avoid contact with skin and eyes. Wash thoroughly after handling. Use protective gear. Avoid breathing dust or vapors. Rinse mouth if swallowed. Dispose of properly .

Future Directions

Research on 5-Methylindoline continues to explore its applications, synthesis methods, and potential derivatives. Investigating novel routes and expanding its chemical space remain important endeavors .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylindoline can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5-methylindole. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 5-nitroindoline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 5-Methylindoline, lacking the methyl group at the fifth position.

    1-Methylindole: A derivative with a methyl group at the nitrogen atom.

    2-Methylindole: A derivative with a methyl group at the second position.

    3-Methylindole:

Uniqueness

This compound is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it valuable in the synthesis of specialized compounds .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAVVHABJWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554460
Record name 5-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65826-95-1
Record name 5-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylindoline
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Synthesis routes and methods I

Procedure details

5-Methylindoline was prepared from 5-methylindole using the procedure described for the preparation of 5-methoxyindoline. 5-Methylindole (11 g, 0.0835 mol) in glacial acetic acid (150 mL) in a 1 L 3-necked flask was reduced at 10-15° C. with sodium cyanoborohydride (15.8 g, 0.251 mol). Extraction with ethyl acetate provided 5-methylindoline (11 g, 0.0832 mol, 99% yield) as a thick oil which was used without further purification. The structure was corroborated by NMR spectroscopy.
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15.8 g
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150 mL
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99%

Synthesis routes and methods II

Procedure details

Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer, 20 g (0.084 mol) of 1-benzyl-5-formylindoline and 100 mλ of ethanol were charged, and the interior of the reactor was flushed with nitrogen. 2 g of 10% Pd/C was introduced, and the reactor was closed, whereupon hydrogen was introduced from a hydrogen supply pipe and reacted at 80° C. for 6 hours while adjusting the initial pressure of hydrogen in the reactor to be 6 2 kg/cm. Upon confirming the ceasing of absorption of hydrogen, the reaction was terminated. Then, the reaction solution was cooled to room temperature, and the hydrogen was released, and the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a colorless liquid as the residue. The obtained liquid was subjected to vacuum distillation to obtain 9.5 g of 5-methylindoline having a boiling point of from 56 to 57° C./0.3 mmHg. The yield was 85% (based on 1-benzyl-5-formylindoline).
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20 g
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85%

Synthesis routes and methods III

Procedure details

Into a 200 mλ atmospheric pressure hydrogenation apparatus equipped with a thermometer and a stirrer, 2.0 g (0.0084 mol) of 1-benzyl-5-formylindoline, 0.4 g of 5% 5 Pd/C and 100 mλ of ethanol were charged, and while introducing hydrogen under atmospheric pressure, a reaction was carried out at from 60 to 70° C. for 8 hours, and when the absorption of hydrogen ceased, the reaction was terminated. After termination of the reaction, the lo palladium catalyst (5% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a slightly red liquid. The obtained liquid was subjected to vacuum distillation to obtain 0.9 g of 5-methylindoline having a boiling point of 93° C./4 mmHg. The yield was 80.4% (based on the 1-benzyl-5-formylindoline).
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2 g
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5
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80.4%

Synthesis routes and methods IV

Procedure details

28.74 g (457 mmol) of sodium cyanoborohydride are added in small portions at below 20° C. to a solution of 20.0 g (152 mmol) of 5-methylindole in 300 ml of glacial acetic acid. The addition, which is slightly exothermic, is made over 3 hours and is accompanied by slight evolution of hydrogen. The mixture is stirred for 12 hours at below 20° C., and then 300 ml of water are added and the pH of the reaction medium is adjusted to between 10 and 12 by addition of 500 ml of 30% sodium hydroxide solution. The mixture is extracted twice with dichloromethane and the organic phase is washed with 100 ml of water. It is evaporated and the residue is purified by flash chromatography on a silica column, the eluent used being a mixture of increasing polarity of methanol in methylene chloride. 15.3 g (yield=75%) are obtained of a colourless oil which develops a brown colour on storage (under a nitrogen atmosphere with the exclusion of light).
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28.74 g
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20 g
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300 mL
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500 mL
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300 mL
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75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylindoline
Reactant of Route 2
5-Methylindoline
Reactant of Route 3
5-Methylindoline
Reactant of Route 4
5-Methylindoline
Reactant of Route 5
5-Methylindoline
Reactant of Route 6
5-Methylindoline
Customer
Q & A

Q1: What is the significance of synthesizing metal complexes with 5-methylindoline-2,3-dione?

A1: Researchers synthesized a series of Schiff base macrocyclic complexes using this compound-2,3-dione and 2,2-dimethylpropane-1,3-diamine with various divalent metal salts (Cu(II), Ni(II), Co(II)). [] This approach aims to investigate the impact of incorporating metal ions into the organic framework. The study aimed to explore the potential of these complexes as antimicrobial agents.

Q2: How were the synthesized metal complexes characterized, and what structural insights were gained?

A2: The synthesized metal complexes were characterized using various spectroscopic techniques, including elemental analysis, conductance measurements, magnetic measurements, electronic spectroscopy (UV-Vis), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR). [] Additionally, gas chromatography-mass spectrometry (GCMS) provided further structural confirmation. These analyses revealed that the metal complexes adopt an octahedral geometry around the central metal ion. []

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